

4-Chloro-6,8-dimethylquinoline CAS number 196803-72-2 properties

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Compound of Interest

Compound Name: 4-Chloro-6,8-dimethylquinoline

Cat. No.: B183186

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An In-Depth Technical Guide to **4-Chloro-6,8-dimethylquinoline** (CAS: 196803-72-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Chloro-6,8-dimethylquinoline**, a substituted quinoline of interest in synthetic chemistry and medicinal research. As a Senior Application Scientist, my objective is to present this information with scientific rigor, offering not just data, but also insights into the practical application and theoretical underpinnings of its chemistry.

Core Molecular Profile and Physicochemical Properties

4-Chloro-6,8-dimethylquinoline belongs to the quinoline class of heterocyclic aromatic compounds. The presence of a chlorine atom at the 4-position, along with two methyl groups on the benzene ring, imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis. The chloro-substituent, in particular, serves as a versatile leaving group for nucleophilic substitution reactions, enabling the synthesis of a diverse array of derivatives.

The fundamental properties of this compound are summarized below. It is important to note that while some suppliers list the physical form as a liquid, others describe it as a solid, which may reflect differences in purity or ambient conditions.

Table 1: Physicochemical Properties of **4-Chloro-6,8-dimethylquinoline**

Property	Value	Source(s)
CAS Number	196803-72-2	[1]
Molecular Formula	C ₁₁ H ₁₀ ClN	[1]
Molecular Weight	191.66 g/mol	
Physical Form	Solid / Liquid	
Purity	≥98% (Typical)	
InChI Key	OREYGYAAYFXMIZ- UHFFFAOYSA-N	
SMILES String	Cc1cc(C)c2nccc(Cl)c2c1	
Storage Temperature	Ambient	

Synthesis and Reactivity

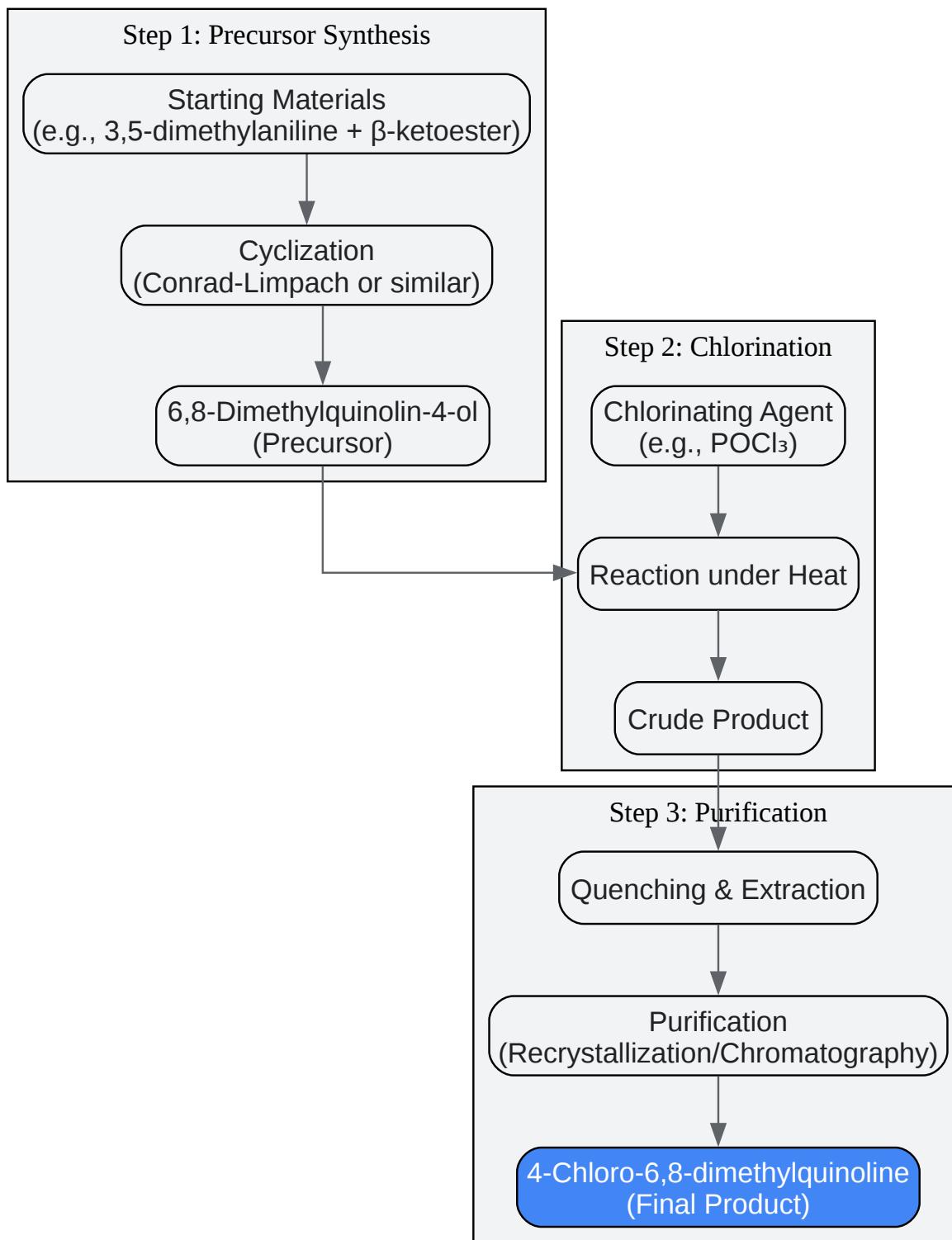
Representative Synthetic Approach

While specific literature detailing the synthesis of **4-Chloro-6,8-dimethylquinoline** is not widely available, a logical and well-established synthetic route can be extrapolated from the synthesis of analogous chloroquinolines.[\[2\]](#)[\[3\]](#) The most common and industrially scalable method involves the chlorination of the corresponding 4-hydroxyquinoline precursor (a quinolinone). Reagents such as phosphorus oxychloride (POCl₃) are highly effective for this transformation.

The general workflow is as follows:

- **Precursor Synthesis:** The synthesis begins with the preparation of 6,8-dimethylquinolin-4-ol. This can be achieved through various cyclization reactions, a common one being the Conrad-Limpach synthesis.
- **Chlorination:** The quinolinone precursor is then treated with a chlorinating agent, typically phosphorus oxychloride, often with gentle heating. The reaction converts the hydroxyl group into a chloro group.

- Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, often with an ice-water mixture or a basic solution, to neutralize the excess reagent. The crude product is then extracted and purified, typically by recrystallization or column chromatography, to yield the final **4-Chloro-6,8-dimethylquinoline**.

[Click to download full resolution via product page](#)**Caption:** A plausible synthetic workflow for **4-Chloro-6,8-dimethylquinoline**.

Core Reactivity

The chemistry of **4-Chloro-6,8-dimethylquinoline** is dominated by the reactivity of the 4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring system facilitates the attack of nucleophiles at the C4 position. This makes the compound an excellent starting material for introducing a wide range of functional groups.

Common nucleophilic substitution reactions include:

- Amination: Reaction with primary or secondary amines to form 4-aminoquinoline derivatives. This is a cornerstone reaction in the synthesis of antimalarial drugs.[\[4\]](#)
- Alkoxylation/Aryloxylation: Displacement of the chloride with alcohols or phenols to yield ethers.
- Thiolation: Reaction with thiols to produce thioethers.[\[5\]](#)
- Hydrazination and Azidation: Introduction of hydrazino and azido groups, which are valuable for further synthetic transformations.[\[5\]](#)

The choice of solvent and reaction conditions (e.g., temperature, presence of a base) is critical for controlling the outcome and yield of these substitution reactions.

Spectroscopic Characterization: A Validating System

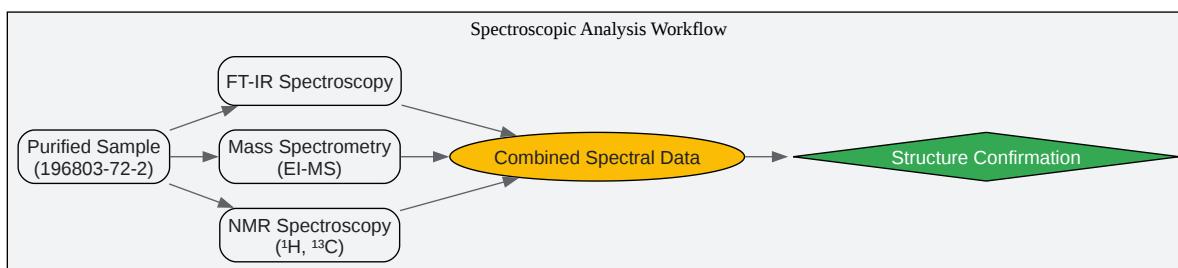
Confirming the identity and purity of **4-Chloro-6,8-dimethylquinoline** requires a multi-pronged spectroscopic approach. While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable spectroscopic signatures based on well-established principles.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Expected Spectroscopic Profile

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the two methyl groups. The aromatic region (typically 7.0-8.5 ppm) will show a pattern of doublets and singlets corresponding to the protons at

positions 2, 3, 5, and 7. The two methyl groups at positions 6 and 8 will appear as sharp singlets in the upfield region (typically 2.3-2.7 ppm).

- ^{13}C NMR: The carbon NMR spectrum will display 11 distinct signals, corresponding to each carbon atom in the molecule. The carbons attached to the nitrogen and chlorine (C2, C4, C8a) will be significantly downfield. The methyl carbons will appear at the highest field (typically 15-25 ppm).
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M^+). A characteristic isotopic pattern for the presence of one chlorine atom ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio) would be definitive confirmation. Common fragmentation patterns for quinolines include the loss of HCN.[6]
- Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (above 3000 cm^{-1}), C=C and C=N stretching in the aromatic system (approx. $1600\text{-}1450\text{ cm}^{-1}$), and a C-Cl stretching band in the fingerprint region (approx. $850\text{-}750\text{ cm}^{-1}$).[6]



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Caption: General workflow for the spectroscopic confirmation of chemical structure.

Potential Applications in Research and Development

Quinoline scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities.^{[4][9][10]} While biological data for **4-Chloro-6,8-dimethylquinoline** itself is limited, its structural features suggest significant potential as an intermediate in drug discovery.

- **Antimalarial Agents:** The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. The mechanism is believed to involve inhibiting the polymerization of toxic heme in the parasite's digestive vacuole.^[4] **4-Chloro-6,8-dimethylquinoline** is an ideal precursor for synthesizing novel 4-aminoquinoline analogues to explore new antimalarial candidates.
- **Anticancer Research:** Many quinoline derivatives have been investigated as anticancer agents, often acting as kinase inhibitors (e.g., inhibitors of EGFR, VEGFR).^[3] The ability to easily modify the 4-position allows for the creation of libraries of compounds to screen for inhibitory activity against various cancer-related targets.
- **Antibacterial and Antifungal Agents:** The quinoline ring system is also present in various antibacterial and antifungal compounds.^{[9][11]} Derivatives of this molecule could be synthesized and tested for efficacy against a range of microbial pathogens.

Safety, Handling, and Storage

Proper handling of **4-Chloro-6,8-dimethylquinoline** is essential to ensure laboratory safety. Based on available safety data, the compound is classified with several hazards.^[1]

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 1)	H318: Causes serious eye damage.
Specific target organ toxicity — Single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation.

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]
 - Skin Protection: Handle with impervious gloves (e.g., nitrile).[12] Wear a lab coat or other protective clothing to prevent skin contact.
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[14]
- Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.

Storage and Disposal

- Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1]
- Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[14] Do not let the product enter drains.[12]

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